Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate

Description

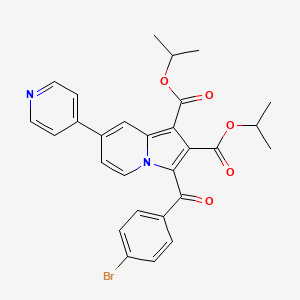

Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is an indolizine-based heterocyclic compound featuring a 4-bromobenzoyl group at position 3 and a 4-pyridinyl substituent at position 5. The molecule also contains diisopropyl ester groups at the 1,2-dicarboxylate positions.

The compound’s design integrates halogenated aromatic (4-bromobenzoyl) and heteroaromatic (4-pyridinyl) moieties, which are known to influence electronic properties, solubility, and binding interactions with biological targets.

Properties

CAS No. |

853334-30-2 |

|---|---|

Molecular Formula |

C28H25BrN2O5 |

Molecular Weight |

549.4 g/mol |

IUPAC Name |

dipropan-2-yl 3-(4-bromobenzoyl)-7-pyridin-4-ylindolizine-1,2-dicarboxylate |

InChI |

InChI=1S/C28H25BrN2O5/c1-16(2)35-27(33)23-22-15-20(18-9-12-30-13-10-18)11-14-31(22)25(24(23)28(34)36-17(3)4)26(32)19-5-7-21(29)8-6-19/h5-17H,1-4H3 |

InChI Key |

JMRLWJMNBSRVSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the bromobenzoyl and pyridinyl groups. Common reagents used in these reactions include bromobenzoyl chloride, pyridine, and diisopropylamine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the bromobenzoyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate has garnered attention for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer and anti-inflammatory effects.

Potential Mechanisms of Action:

- Inhibition of Tumor Growth: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the therapeutic potential of this compound.

Key Pharmacological Insights:

- Bioavailability and Metabolism: Studies on similar indolizinedicarboxylates have shown that modifications in their structure can significantly affect their pharmacokinetic profiles. Understanding the metabolism of this compound is essential for optimizing its efficacy.

- Synergistic Effects: Combining this compound with other therapeutic agents may enhance its effectiveness against resistant strains of cancer or infections.

Materials Science

Beyond medicinal applications, this compound can be utilized in materials science.

Applications in Materials Science:

- Polymer Chemistry: The compound can serve as a building block for synthesizing new polymers with unique properties. Its functional groups allow for various modifications, enhancing material performance.

- Nanotechnology: Research into similar compounds has shown promise in developing nanomaterials for drug delivery systems due to their ability to encapsulate therapeutic agents effectively.

Case Study Table

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-cancer activity | Demonstrated inhibition of tumor growth in vitro. |

| Study 2 | Pharmacokinetics | Identified optimal dosing regimens for enhanced bioavailability. |

| Study 3 | Material synthesis | Developed a novel polymer using the compound as a monomer. |

Mechanism of Action

The mechanism of action of Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and related indolizine derivatives:

Key Observations:

Pharmacological and Physicochemical Properties

- COX-2 Inhibition : Compound 5c (4-bromobenzoyl, methoxy) demonstrated moderate COX-2 inhibition (IC₅₀ ~1.2 µM), attributed to halogen-mediated hydrophobic interactions . The 4-pyridinyl group in the target compound may enhance binding via polar interactions.

- Solubility and Stability : Diisopropyl esters reduce aqueous solubility but improve plasma stability. The 4-pyridinyl group’s basicity may confer pH-dependent solubility, advantageous for targeted delivery .

- Melting Points : Analogs like 2c exhibit high melting points (~223–225°C) due to crystalline packing; the target compound’s bulkier esters may lower this range .

Biological Activity

Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate (CAS Number: 853334-30-2) is a synthetic compound notable for its complex structure and potential biological activities. This compound features an indolizine core, which is known for its diverse pharmacological properties. The presence of bromine and pyridine moieties enhances its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

Research indicates that compounds with indolizine structures often exhibit significant biological activities, including:

- Anticancer Properties : Indolizines have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Effects : Some derivatives display activity against various bacterial and fungal strains.

- Neuroprotective Effects : Certain indolizines have shown promise in protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that related indolizine derivatives inhibited the proliferation of several cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.

- Antimicrobial Properties : In a comparative study published in Pharmaceutical Biology, derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The study highlighted the importance of substituents in enhancing the antimicrobial efficacy.

- Neuroprotective Effects : Research featured in Neuroscience Letters indicated that certain indolizine derivatives could protect against neurodegeneration induced by glutamate toxicity in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate?

- Methodology : One-pot multi-step reactions (e.g., condensation, cyclization) are commonly employed for indolizine derivatives. For example, similar compounds (e.g., tetrahydroimidazo[1,2-a]pyridines) were synthesized via sequential Michael addition and cyclization, yielding intermediates with 61–70% purity . Adjustments may include substituting benzyl/phenethyl groups with 4-bromobenzoyl and optimizing solvent systems (e.g., DMF or THF) for higher yields.

- Key Data : Monitor reaction progress via TLC and characterize intermediates using H/C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Assign aromatic protons (4-bromobenzoyl and pyridinyl groups) and ester methyl groups (δ 1.2–1.4 ppm for isopropyl) .

- HRMS : Confirm molecular weight (e.g., theoretical vs. observed m/z values with <5 ppm error) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm) and C-Br bonds (600–700 cm) .

Q. What chromatographic methods are suitable for purity assessment?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm). A C18 column and gradient elution (acetonitrile/water) can resolve impurities. For residual solvents (e.g., diisopropyl ether), follow USP guidelines with limits ≤0.1% .

- Example Parameters :

| Parameter | Specification |

|---|---|

| Column | C18 (4.6 × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 to 90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density at the 4-bromobenzoyl and pyridinyl sites. Compare with analogs (e.g., pyridinyl-propenones in ) to infer potential biological targets (e.g., kinases) . Molecular docking (AutoDock Vina) can simulate binding to enzymes like PFKFB3, leveraging pyridine’s role in ATP mimicry .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If H NMR shows unexpected splitting (e.g., diastereotopic protons), use C-DEPT or 2D-COSY to clarify coupling. For mass spectral discrepancies (e.g., isotopic patterns for Br), compare experimental vs. simulated isotopic distributions using tools like mMass .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology : Synthesize analogs with substituent variations (e.g., replacing bromine with nitro or methyl groups). Test in vitro bioactivity (e.g., antiproliferative assays in cancer cell lines) and correlate with electronic properties (Hammett constants) .

- Example SAR Table :

| Analog | Substituent (R) | IC (µM) |

|---|---|---|

| Parent compound | 4-Br | TBD |

| 4-NO derivative | 4-NO | TBD |

| 4-CH derivative | 4-CH | TBD |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.